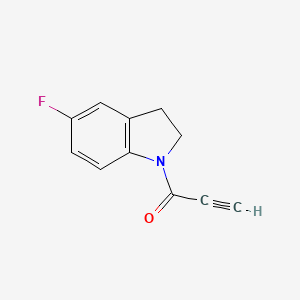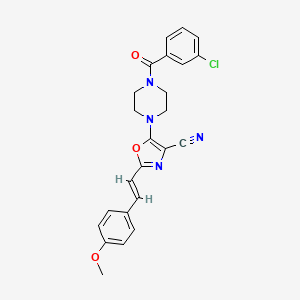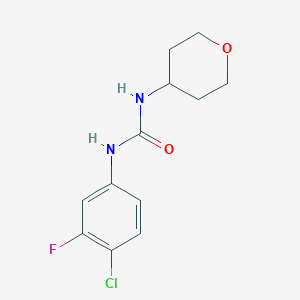
Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-” is a chemical compound. It belongs to the class of organic compounds known as carboximidic acids, which are organic acids with the general formula RC(=N)-OH .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems, which are similar to the structure of the compound , have been extensively researched .Molecular Structure Analysis
The molecular structure of “Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-” include its molecular formula, molecular weight, and structure . More detailed information like melting point, boiling point, and density can be found on ChemicalBook .Scientific Research Applications
Synthesis of Novel Derivatives
This compound has been used in the synthesis of novel derivatives such as N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide and N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide . These derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .
Anti-Inflammatory Activity
N-substituted cyanoacetamide compounds, which include this compound, have shown potential anti-inflammatory activity . For instance, N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl-thio)acetamide has been prepared and shown to have potential anti-inflammatory activity .
Anti-Proliferative Evaluation
A series of 3,4-dihydro-2H-1,3-oxazine derivatives of bakuchiol, which include this compound, have been synthesized and evaluated for their anti-proliferative activity . Most of the derivatives showed a higher cytotoxic profile than the parent molecule .
Synthesis of Biologically Active Compounds
N-cyanoacetamides, which include this compound, are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Anti-Inflammatory Agents
A series of novel chroman derivatives including acyclic amidochromans, chromanyl esters, and chromanyl acrylates have been designed, synthesized, and fully characterized . These chroman analogues were screened for their anti-inflammatory activities through inhibition of the TNF-α-induced ICAM-1 expression on human endothelial cells .
Inhibition of TNF-α-Induced Expression
Compound 14 (N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide), a derivative of this compound, was found to be the most potent compound in inhibiting the TNF-α-induced expression of ICAM-1 on endothelial cells .
Future Directions
The future directions for the study of “Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)-” could involve further investigation into its synthesis methods, chemical reactions, mechanism of action, and potential biological properties. Given the interest in coumarin systems and their derivatives, this compound could be of interest in various fields, including organic chemistry, medicinal chemistry, and pharmaceutical research .
Mechanism of Action
Target of Action
Similar chroman derivatives have been reported to exhibit anticancer activity and selectivity on apoptosis-resistant glioblastoma cells .
Mode of Action
It is known that chroman derivatives can inhibit the tnf-α-induced expression of icam-1 on endothelial cells . This suggests that N-(Chroman-6-yl)acetamide may interact with its targets to modulate cellular signaling pathways, potentially leading to changes in cell behavior.
Biochemical Pathways
Chroman derivatives have been associated with the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Result of Action
Similar chroman derivatives have been reported to exhibit anticancer activity and selectivity on apoptosis-resistant glioblastoma cells . This suggests that N-(Chroman-6-yl)acetamide may have potential therapeutic effects in certain cancer types.
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-10-4-5-11-9(7-10)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGRTXTUEQSKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(3,4-dihydro-2H-1-benzopyran-6-yl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine](/img/structure/B2755538.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid](/img/structure/B2755539.png)
![N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755540.png)
![N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2755541.png)
![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2755543.png)
![2-(1H-indol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-2-oxoacetamide](/img/structure/B2755548.png)
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2755550.png)
![N-(2-furylmethyl)-3-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2755552.png)

![5-Chloro-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755555.png)


![(5R,8S)-N-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2755560.png)
![2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2755561.png)